molecular formula C17H33NO5S2 B1409376 (R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide CAS No. 1334172-66-5

(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide

Cat. No. B1409376
CAS RN: 1334172-66-5
M. Wt: 395.6 g/mol
InChI Key: DVOKZPCLVOHRAR-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide, also known as alpha-lipoic acid, is a naturally occurring compound found in many foods and plants. It is a potent antioxidant and has been used in scientific research for its potential therapeutic applications. Alpha-lipoic acid has been studied for its effects on diabetes, cancer, liver disease, and neurological diseases.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

The R-enantiomer of α-lipoic acid has demonstrated significant potential in clinical use, particularly for its antioxidant effects. It is analyzed for its utility in treating conditions like hypertension, metabolic syndrome, and neurodegenerative diseases, including Alzheimer’s disease. The antioxidant properties of the R-enantiomer are found to be potent, offering a bioequivalent dose significantly lower than the racemic α-lipoic acid, suggesting its efficiency in reducing oxidative stress and inflammation (Kravchun, Dunaieva, & Kravchun, 2021).

Clinical Practice and Metabolic Syndrome

Literature reviews have highlighted the use of α-lipoic acid in medical practice, particularly for its role in treating chronic liver diseases, diabetes, diabetic neuropathy, and various cardiovascular diseases. Its hepatoprotective, anti-diabetic, and lipid metabolism modulating properties have been underlined, showcasing the broad spectrum of its potential therapeutic applications (Lyzogub, Altunina, & Bondarchuk, 2011).

Cardiovascular Health

Research on α-lipoic acid has also emphasized its benefits in cardiovascular health, particularly in reducing lipoprotein and inflammatory markers associated with atherosclerotic risk. Its ability to lower total cholesterol, LDL cholesterol, and triglycerides, while raising HDL cholesterol levels, positions α-lipoic acid as a valuable agent in cardiovascular disease prevention and management (Harding, Rideout, & Jones, 2012; Wollin & Jones, 2003).

properties

IUPAC Name

5-[(3R)-dithiolan-3-yl]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO5S2/c1-20-9-10-22-13-14-23-12-11-21-8-7-18-17(19)5-3-2-4-16-6-15-24-25-16/h16H,2-15H2,1H3,(H,18,19)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOKZPCLVOHRAR-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCNC(=O)CCCCC1CCSS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOCCOCCOCCNC(=O)CCCC[C@@H]1CCSS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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